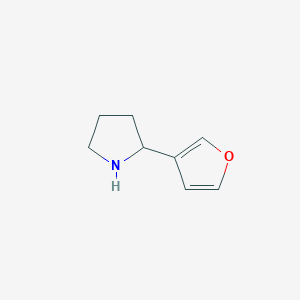

2-(Furano-3-il)pirrolidina

Descripción general

Descripción

The compound “2-(Furan-3-yl)pyrrolidine” is a nitrogen-containing heterocyclic compound . It is characterized by a five-membered pyrrolidine ring, which is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature from 2015 to date .

Synthesis Analysis

The synthesis of pyrrolidine compounds can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions . The second involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

Molecular Structure Analysis

The pyrrolidine ring is a five-membered nitrogen heterocycle . It is a saturated scaffold that allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage .

Chemical Reactions Analysis

The pyrrolidine ring and its derivatives have diverse therapeutic applications . They are known to inhibit reverse transcriptase in the case of human immune deficiency virus type 1 (HIV-1) and cellular DNA polymerases protein kinases . The combination of different pharmacophore in a pyrrolidine ring system has led to more active compounds .

Aplicaciones Científicas De Investigación

Descubrimiento de fármacos

El anillo de pirrolidina, que es parte de la 2-(Furano-3-il)pirrolidina, es ampliamente utilizado por los químicos medicinales para obtener compuestos para el tratamiento de enfermedades humanas . El interés en este andamiaje saturado se ve reforzado por la posibilidad de explorar eficazmente el espacio farmacoforico debido a la hibridación sp3, la contribución a la estereoquímica de la molécula y la mayor cobertura tridimensional (3D) debido a la no planaridad del anillo .

Aplicaciones antiinflamatorias y antiartríticas

Nuevas moléculas híbridas entre furano y compuestos heterocíclicos que contienen N como la pirrolidina han mostrado una significativa actividad antiinflamatoria y antiartrítica . Las moléculas menos lipofílicas tenían casi 12 veces mayor actividad antiartrítica en comparación con el estándar de ketoprofeno utilizado .

Aplicaciones antioxidantes

Las mismas moléculas híbridas de furano-pirrolidina también demostraron una significativa actividad antioxidante . Mostraron una considerable capacidad de poder reductor y actividad quelante .

Aplicaciones anticancerígenas

Se han sintetizado híbridos de tiosemicarbazona de pirrolidina y se ha evaluado su potencial anticancerígeno in vitro contra diversas líneas celulares cancerosas . El mecanismo de muerte celular se estudió utilizando el método de citometría de flujo .

Aplicaciones antifúngicas

Se ha encontrado que los compuestos que contienen la estructura de furano inhiben el crecimiento del hongo Candida albicans similar a la levadura a una concentración de 64 µg/mL .

Efectos sobre el sistema cardiovascular

Los compuestos orgánicos en los que la estructura de furano es un bloque de construcción se han descrito en la literatura como que tienen efectos sobre el sistema cardiovascular .

Mecanismo De Acción

Furans

are a class of organic compounds consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . They are found in a wide range of biologically active compounds and have been the subject of much research due to their presence in many natural products and pharmaceuticals .

Pyrrolidines

are organic compounds that consist of a five-membered ring with four carbon atoms and one nitrogen atom . They are a key structural component of many natural products and pharmaceuticals . Pyrrolidines are known to be used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

2-(Furan-3-yl)pyrrolidine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The compound’s furan ring can participate in π-π interactions, while the pyrrolidine ring can form hydrogen bonds and ionic interactions. These interactions enable 2-(Furan-3-yl)pyrrolidine to bind to active sites of enzymes, potentially inhibiting or modulating their activity. For instance, it has been observed to interact with enzymes involved in metabolic pathways, such as cytochrome P450 .

Cellular Effects

2-(Furan-3-yl)pyrrolidine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate signaling pathways by binding to receptors or enzymes involved in these pathways. This modulation can lead to changes in gene expression, affecting the production of proteins essential for cellular functions. Additionally, 2-(Furan-3-yl)pyrrolidine can impact cellular metabolism by interacting with metabolic enzymes, altering the flux of metabolites .

Molecular Mechanism

The molecular mechanism of 2-(Furan-3-yl)pyrrolidine involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. For example, 2-(Furan-3-yl)pyrrolidine can inhibit cytochrome P450 enzymes, affecting the metabolism of various substrates. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Furan-3-yl)pyrrolidine can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, 2-(Furan-3-yl)pyrrolidine may degrade, leading to a decrease in its activity. Long-term studies have shown that the compound can have sustained effects on cellular functions, although its activity may diminish as it degrades .

Dosage Effects in Animal Models

The effects of 2-(Furan-3-yl)pyrrolidine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing cellular processes. At high doses, 2-(Furan-3-yl)pyrrolidine can have toxic or adverse effects, including cellular damage or disruption of metabolic pathways. Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels .

Metabolic Pathways

2-(Furan-3-yl)pyrrolidine is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. Additionally, 2-(Furan-3-yl)pyrrolidine can influence metabolic flux by altering the activity of key enzymes in metabolic pathways, affecting the levels of metabolites .

Transport and Distribution

Within cells and tissues, 2-(Furan-3-yl)pyrrolidine is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. For example, 2-(Furan-3-yl)pyrrolidine may be transported into cells via specific transporters and then bind to intracellular proteins, influencing its distribution and activity .

Subcellular Localization

The subcellular localization of 2-(Furan-3-yl)pyrrolidine is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its activity. For instance, 2-(Furan-3-yl)pyrrolidine may localize to the mitochondria, affecting mitochondrial functions and energy metabolism. Additionally, post-translational modifications can alter the compound’s localization and activity .

Propiedades

IUPAC Name |

2-(furan-3-yl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-2-8(9-4-1)7-3-5-10-6-7/h3,5-6,8-9H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOXFRHPXNDULKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=COC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10657746 | |

| Record name | 2-(Furan-3-yl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383127-25-1 | |

| Record name | 2-(3-Furanyl)pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=383127-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Furan-3-yl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

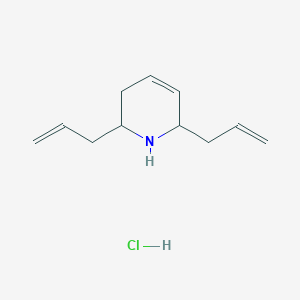

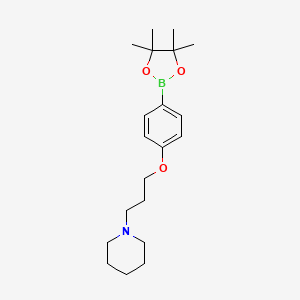

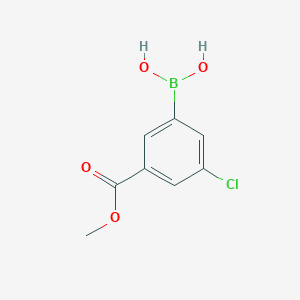

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(thiophen-3-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1461652.png)

![(Hexan-2-yl)[(4-methylphenyl)methyl]amine](/img/structure/B1461653.png)

![1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]piperidin-4-amine](/img/structure/B1461654.png)

![N-[(1-benzylpiperidin-4-yl)methyl]-N-(pyridin-3-ylmethyl)amine trihydrochloride](/img/structure/B1461657.png)

![2-Azaspiro[3.3]heptane-6-carboxylic acid hydrochloride](/img/structure/B1461666.png)

amine](/img/structure/B1461672.png)